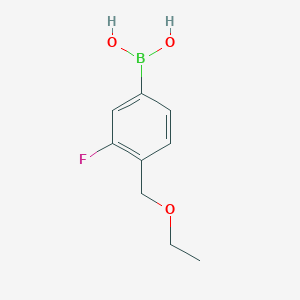

(4-(Ethoxymethyl)-3-fluorophenyl)boronic acid

Description

(4-(Ethoxymethyl)-3-fluorophenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with an ethoxymethyl group (-CH₂OCH₂CH₃) at the 4th position and a fluorine atom at the 3rd position. The boronic acid (-B(OH)₂) group enables its participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry. Its structure balances lipophilic (ethoxymethyl) and polar (boronic acid) moieties, influencing solubility and reactivity.

Properties

IUPAC Name |

[4-(ethoxymethyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-14-6-7-3-4-8(10(12)13)5-9(7)11/h3-5,12-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYDKWYHMQRLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)COCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethoxymethyl)-3-fluorophenyl)boronic acid typically involves the following steps:

Bromination: The starting material, 4-(Ethoxymethyl)-3-fluorobenzene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

Lithiation: The brominated intermediate is then subjected to lithiation using an organolithium reagent such as n-butyllithium in an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

Borylation: The lithiated intermediate is reacted with a boron-containing reagent, such as triisopropyl borate or boron tribromide, to form the boronic acid derivative.

Hydrolysis: The final step involves hydrolysis of the boronic ester intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(Ethoxymethyl)-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reduction of the boronic acid group can yield the corresponding borane or boronate ester.

Substitution: The ethoxymethyl and fluorine substituents can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halides.

Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Phenols.

Reduction: Boranes or boronate esters.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4-(Ethoxymethyl)-3-fluorophenyl)boronic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment due to its ability to selectively accumulate in tumor cells.

Industry: Utilized in the production of advanced materials, such as polymers and sensors, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of (4-(Ethoxymethyl)-3-fluorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein labeling. The ethoxymethyl and fluorine substituents further modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and properties are influenced by substituents on the phenyl ring. Key analogs include:

Key Observations :

Solubility and Stability

Solubility in aqueous media is critical for biological applications:

- Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid (2) and pyren-1-yl boronic acid (3) precipitate in RPMI medium, limiting in vitro assays .

- The ethoxymethyl group in the target compound may reduce precipitation risk compared to bulkier substituents (e.g., naphthyl or pyrenyl groups) due to moderate lipophilicity .

- No direct correlation between water/lipid solubility predictions and experimental stability was observed for similar compounds .

Antiproliferative Effects

- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM (leukemia cells) .

- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM .

- Target Compound: No direct data, but ethoxymethyl and fluorine substituents may enhance cellular uptake compared to hydroxylated analogs.

Enzyme Inhibition

Biological Activity

(4-(Ethoxymethyl)-3-fluorophenyl)boronic acid, with the chemical formula and CAS number 1334218-48-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phenylboronic acid structure, which is characterized by the presence of a boronic acid group attached to a phenyl ring. The ethoxymethyl and fluorine substituents enhance its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols, which is crucial for its role in biochemical pathways. This property allows it to modulate enzyme activity, particularly in pathways involving glycoproteins and other biomolecules that contain hydroxyl groups.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. Similar compounds have demonstrated significant inhibition of cancer cell proliferation in various cell lines.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | % Inhibition |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 95% |

| Compound B | A549 (Lung Cancer) | 77% |

| Compound C | HeLa (Cervical Cancer) | 85% |

| This compound | TBD | TBD |

The proposed mechanism for the antitumor activity includes intercalation into DNA and inhibition of topoisomerase enzymes, leading to disruption of DNA replication and subsequent cell cycle arrest.

Antimicrobial Activity

In addition to antitumor effects, this compound has been assessed for its antimicrobial properties. Preliminary results indicate potential antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Case Studies

A notable study evaluated the in vivo effects of similar phenylboronic acids on tumor-bearing mice. The results indicated a significant reduction in tumor size compared to controls, supporting the compound's potential as an anticancer agent. Furthermore, research has shown that phenylboronic acids can effectively inhibit beta-lactamase enzymes, making them promising candidates for combating antibiotic-resistant bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.